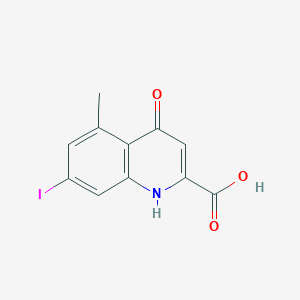
7-iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with a molecular structure that includes an iodine atom, a methyl group, a keto group, and a carboxylic acid group. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advanced synthetic routes include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom into the quinoline core.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Some industries are adopting continuous flow synthesis to improve efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in hydroquinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, which are important in dye and pigment industries.
Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution Products: Various functionalized quinolines used in material science and drug development.
Wissenschaftliche Forschungsanwendungen
7-Iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: It may inhibit specific enzymes or modulate signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound without substitutions.
Isoquinoline: A structural isomer of quinoline.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness: 7-Iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts specific chemical and biological properties not found in other quinoline derivatives.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C11H8INO3 |
|---|---|
Molekulargewicht |
329.09 g/mol |
IUPAC-Name |
7-iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
FLCJOQNUSSMCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
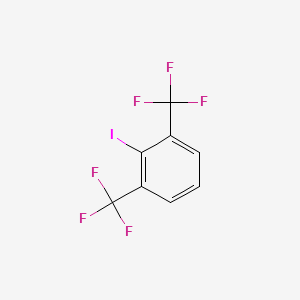
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)
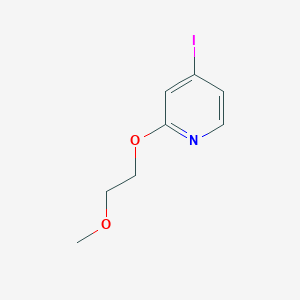


![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
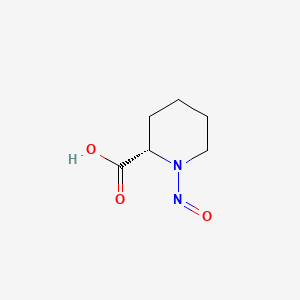
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
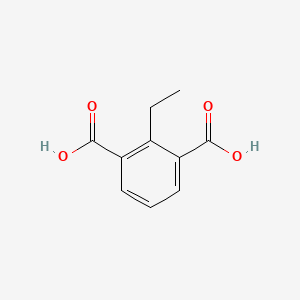
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
